Bis(6-hydroxyhexyl) terephthalate
Description
Bis(6-hydroxyhexyl) terephthalate is an organic compound with the molecular formula C20H30O6. It is a type of terephthalate ester, which is commonly used in the production of polyesters and other polymeric materials. This compound is known for its role in the synthesis of various plasticizers and resins, contributing to the flexibility and durability of plastic products .
Properties
CAS No. |
41138-37-8 |
|---|---|
Molecular Formula |
C20H30O6 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
bis(6-hydroxyhexyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H30O6/c21-13-5-1-3-7-15-25-19(23)17-9-11-18(12-10-17)20(24)26-16-8-4-2-6-14-22/h9-12,21-22H,1-8,13-16H2 |
InChI Key |
ZZMUWHGXJZTWHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCCCCCO)C(=O)OCCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(6-hydroxyhexyl) terephthalate can be synthesized through the esterification of terephthalic acid with 6-hydroxyhexanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 150°C to 200°C and may require several hours to complete .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of microwave-assisted esterification has been explored to reduce reaction times and energy consumption. This method involves the application of microwave radiation to accelerate the esterification process, resulting in higher molecular weight products in a shorter time .
Chemical Reactions Analysis
Types of Reactions
Bis(6-hydroxyhexyl) terephthalate undergoes various chemical reactions, including:
Esterification: The formation of esters through the reaction with alcohols.
Hydrolysis: The breakdown of the ester bond in the presence of water and an acid or base catalyst.
Transesterification: The exchange of ester groups between molecules in the presence of a catalyst.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts at elevated temperatures.
Hydrolysis: Requires water and either an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) catalyst.
Transesterification: Involves the use of catalysts such as sodium methoxide or potassium hydroxide.
Major Products Formed
Esterification: Produces this compound and water.
Hydrolysis: Yields terephthalic acid and 6-hydroxyhexanol.
Transesterification: Results in the formation of new esters with different alcohol groups.
Scientific Research Applications
Bis(6-hydroxyhexyl) terephthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polyesters and copolymers.
Biology: Investigated for its potential use in biodegradable plastics and environmentally friendly materials.
Medicine: Explored for its biocompatibility and potential use in drug delivery systems.
Industry: Utilized in the production of plasticizers, resins, and other polymeric materials.
Mechanism of Action
The mechanism of action of bis(6-hydroxyhexyl) terephthalate involves its interaction with various molecular targets and pathways. In the context of polymer synthesis, the compound acts as a monomer that undergoes polymerization reactions to form long-chain polymers. The ester bonds in the molecule contribute to the flexibility and durability of the resulting polymers. Additionally, the hydroxyl groups in the compound can participate in hydrogen bonding, influencing the physical properties of the polymers .
Comparison with Similar Compounds
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: Another terephthalate ester used in the production of polyesters.
Bis(2-hydroxypropyl) terephthalate: Similar in structure but with different alkyl groups, affecting its physical properties.
Bis(4-hydroxybutyl) terephthalate: Used in the synthesis of various polymeric materials
Uniqueness
Bis(6-hydroxyhexyl) terephthalate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This longer chain can enhance the flexibility and toughness of the resulting polymers, making it suitable for specific applications where these properties are desired .
Biological Activity
Introduction
Bis(6-hydroxyhexyl) terephthalate (BHHT) is a diester derived from terephthalic acid and 6-hydroxyhexanol. This compound has garnered attention due to its potential applications in biomedicine and materials science, particularly in the context of biodegradability and biocompatibility. This article explores the biological activity of BHHT, focusing on its enzymatic degradation, toxicity, and potential health effects.
BHHT is characterized by its ester linkage between terephthalic acid and two 6-hydroxyhexyl groups. Its structural formula can be represented as follows:
This compound's molecular structure contributes to its physical properties, including solubility and interaction with biological systems.
1. Enzymatic Degradation
Recent studies have highlighted the role of enzymes in the degradation of polyesters like BHHT. Enzymes such as cutinases and lipases have shown effectiveness in hydrolyzing similar compounds, leading to the release of monomers that can be further utilized by microorganisms for energy and growth.
- Enzymatic Hydrolysis : Research indicates that specific enzymes can catalyze the breakdown of BHHT into its constituent parts, facilitating biodegradation. For example, cutinase from Thermobifida fusca has been identified as a promising candidate for this process, demonstrating high activity at elevated temperatures .
| Enzyme Type | Source | Activity Level | Reference |
|---|---|---|---|
| Cutinase | Thermobifida fusca | High | |
| Lipase | Various sources | Moderate |
2. Toxicity Studies
Toxicological assessments of phthalates, including derivatives like BHHT, indicate potential health risks associated with exposure. Studies have shown that phthalates can disrupt endocrine functions and lead to reproductive and developmental issues.
- Health Effects : Exposure to phthalates has been linked to various health outcomes, including hormonal imbalances and developmental toxicity. The U.S. Environmental Protection Agency (EPA) has conducted evaluations indicating that cumulative risks from phthalates may not be fully understood .
3. Biocompatibility
The biocompatibility of BHHT is crucial for its application in biomedical fields. Compounds that exhibit favorable interactions with biological tissues are essential for developing implants or drug delivery systems.
- Cell Culture Studies : Preliminary investigations suggest that BHHT may serve as a suitable substrate for cell cultures, promoting cell adhesion and growth due to its surface properties .
Case Study 1: Enzymatic Remediation of PET Waste
A significant study focused on the enzymatic degradation of polyethylene terephthalate (PET), which shares structural similarities with BHHT. Researchers demonstrated that specific enzymes could effectively hydrolyze PET into BHET (bis(2-hydroxyethyl) terephthalate), which can then be further degraded into simpler compounds suitable for microbial consumption .
Case Study 2: Phthalate Exposure and Health Risks
A comprehensive review highlighted the health risks associated with phthalate exposure, including potential reproductive toxicity and endocrine disruption. The findings emphasize the need for further research into the long-term effects of compounds like BHHT on human health .
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing Bis(6-hydroxyhexyl) terephthalate?
- Methodological Answer : this compound is typically synthesized via esterification reactions. A common approach involves reacting terephthaloyl chloride with 6-hydroxyhexanol under controlled conditions. Catalysts such as sulfuric acid or enzyme-based systems (e.g., lipases) can enhance reaction efficiency. Key parameters include maintaining anhydrous conditions, optimizing molar ratios (e.g., 1:2 for terephthaloyl chloride to alcohol), and refluxing at 80–120°C for 4–8 hours. Post-synthesis, purification via column chromatography or recrystallization is recommended. Structural confirmation requires NMR (¹H/¹³C) and HPLC for purity assessment (>85%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 8.1 ppm for aromatic protons; δ 4.1–4.3 ppm for ester-linked methylene groups) and ¹³C NMR (carbonyl peaks at ~165 ppm) confirm structural integrity.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase C18 columns with UV detection (λ = 254 nm).
- Mass Spectrometry (MS) : ESI-MS or GC-MS validates molecular weight (expected [M+H]⁺ ≈ 390.5 g/mol).
- FT-IR : Identifies ester carbonyl stretches (~1720 cm⁻¹). Cross-referencing with certified standards ensures accuracy .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Despite limited hazard classification, adopt precautionary measures:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis or high-temperature handling.
- Waste Disposal : Follow institutional guidelines for ester-containing waste.
- Biodegradation : Preliminary data on structurally similar esters (e.g., bis(2-ethylhexyl) phthalate) suggest aerobic biodegradation pathways, but validate experimentally for this compound .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
- Methodological Answer : Apply a 2^k factorial design to test variables:
- Factors : Catalyst concentration (0.5–2.0 mol%), reaction temperature (80–120°C), and solvent polarity (toluene vs. DMF).
- Responses : Yield (%) and by-product formation (HPLC quantification).
- Analysis : ANOVA identifies significant factors; response surface methodology (RSM) refines optimal conditions. Computational tools (e.g., COMSOL Multiphysics) simulate reaction kinetics to reduce trial runs .
Q. What computational strategies predict the environmental fate of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate hydrolysis rates in aquatic environments using force fields (e.g., OPLS-AA).
- QSAR Models : Relate logP values (estimated ~4.5) to bioaccumulation potential.
- AI-Driven Tools : Train neural networks on existing biodegradation datasets (e.g., EPA’s EPISuite) to extrapolate persistence. Validate with OECD 301F aerobic degradation tests .
Q. How should researchers resolve contradictions in reported physicochemical properties of this compound?
- Methodological Answer :
- Meta-Analysis : Systematically compare studies for confounding variables (e.g., solvent purity, calibration standards).
- Controlled Replication : Standardize conditions (e.g., humidity, temperature) across labs.
- Collaborative Validation : Use platforms like the NIST Chemistry WebBook to cross-verify spectral data. Link findings to a theoretical framework (e.g., Hansen solubility parameters) to explain anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
